Piperidine-4-carboxylic acid 4-chloro-benzylamide

Descripción general

Descripción

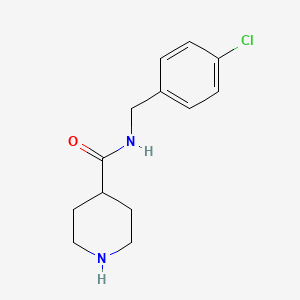

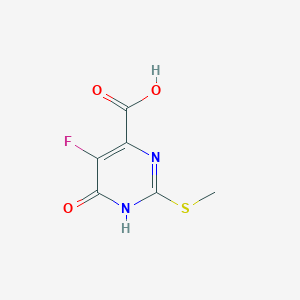

“Piperidine-4-carboxylic acid 4-chloro-benzylamide” is a chemical compound. It consists of a piperidine ring with a carboxylic acid moiety and a 4-chloro-benzylamide group .

Molecular Structure Analysis

The molecular structure of “Piperidine-4-carboxylic acid 4-chloro-benzylamide” includes a piperidine ring, a carboxylic acid group, and a 4-chloro-benzylamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“Piperidine-4-carboxylic acid 4-chloro-benzylamide” is a white solid . Its molecular weight is 253.72 . More detailed physical and chemical properties would require experimental determination.Aplicaciones Científicas De Investigación

1. Molecular Structure and Spectroscopic Properties

Piperidine-4-carboxylic acid demonstrates significant applications in the study of molecular structures and hydrogen bonding. A complex of piperidine-4-carboxylic acid with chloroacetic acid has been extensively researched using various methods like X-ray diffraction, FTIR, Raman, and NMR spectroscopy. These studies reveal its capability in forming stable hydrogen bonds and adopting specific conformations, essential for understanding molecular interactions and structures (Komasa et al., 2008).

2. Crystallography and Molecular Conformation

In crystallography, piperidine-4-carboxylic acid derivatives like 4-piperidinecarboxylic acid hydrochloride have been characterized for their crystal and molecular structures. Such studies are crucial for understanding the conformational aspects of molecules, which is vital in fields like drug design and material science (Szafran et al., 2007).

3. Synthesis Methods

The compound's utility extends to the development of synthesis methods. For instance, a new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid has been presented, enhancing the efficiency and yield of the compound. Such advancements are significant for large-scale production and practical applications in various industries (Chun, 2000).

4. Catalysis and Chemical Reactions

Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles have been synthesized and used as catalysts for chemical reactions. This demonstrates the compound's role in enhancing reaction efficiency and developing new catalytic processes, which is crucial in chemical manufacturing and environmental applications (Ghorbani‐Choghamarani & Azadi, 2015).

5. Biological and Medicinal Chemistry

Piperidine-4-carboxylic acid derivatives have been synthesized and evaluated for their biological activities, such as inhibitory effects on certain enzymes. This area of research is significant for the development of new drugs and therapeutic agents, highlighting the compound's potential in medicinal chemistry (Picard et al., 2000).

These applications demonstrate the broad utility of Piperidine-4-carboxylic acid 4-chloro-benzylamide in various scientific domains, from molecular structure analysis and synthesis methods to its use in catalysis and the development of medicinal compounds.

Scientific Research Applications of Piperidine-4-carboxylic acid 4-chloro-benzylamide

Molecular Structure and Spectroscopic Properties

Piperidine-4-carboxylic acid forms complexes with chloroacetic acid, which have been studied for their molecular structure and spectroscopic properties. X-ray diffraction, FTIR, Raman, 1H, and 13C NMR spectroscopy, along with B3LYP/6-31G(d,p) calculations, reveal details about the protonation of the piperidine ring and the hydrogen bonding involved in these complexes. These studies provide insights into the molecular interactions and structures that are crucial for scientific applications in chemistry and materials science (Komasa et al., 2008).

Synthesis and Chemical Properties

A novel synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid has been developed, which involves steps like N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis. This method simplifies the synthesis process and improves yield, highlighting the compound's potential for large-scale production in pharmaceutical and chemical industries (Chun, 2000).

Catalytic Applications

Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been synthesized and used as a catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This application demonstrates the compound's utility in facilitating chemical reactions, particularly in the field of green chemistry and nanotechnology (Ghorbani‐Choghamarani & Azadi, 2015).

Anticancer Activity

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from piperidine-4-carboxylic acid ethyl ester, have been evaluated as anticancer agents. These derivatives show promising results against cancer cells, indicating the potential for developing new anticancer therapies (Rehman et al., 2018).

Drug Development

Piperidine-4-carboxamide derivatives have shown potent Anti-HIV-1 activity, making them significant for drug development, especially in the field of antiretroviral therapy. This research contributes to the ongoing efforts in finding effective treatments for HIV (Imamura et al., 2006).

Safety and Hazards

Direcciones Futuras

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Piperidine-4-carboxylic acid 4-chloro-benzylamide”, is an important task of modern organic chemistry . Future research could focus on exploring its potential applications in the pharmaceutical industry.

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXRRCUFJAQOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654181 | |

| Record name | N-[(4-Chlorophenyl)methyl]piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-4-carboxylic acid 4-chloro-benzylamide | |

CAS RN |

885274-77-1 | |

| Record name | N-[(4-Chlorophenyl)methyl]-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Chlorophenyl)methyl]piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B1498396.png)

![Benzoic acid, 3-[2-[4-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-2,6-dihydroxy-, sodium salt (1:2)](/img/structure/B1498401.png)

![Guanosine 5a2-[beta,gamma-imido]triphosphate trisodium salt hydrate](/img/structure/B1498411.png)

![Copper;(E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one](/img/structure/B1498417.png)

![(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B1498431.png)